2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-methyl-1,3-benzothiazole
Description
This compound is a hybrid heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core linked to a 4-methyl-1,3-benzothiazole moiety via a piperazine bridge. The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere, making it a critical pharmacophore in kinase inhibitors and anticancer agents . The 1,6-dimethyl substitution on the pyrazole ring enhances metabolic stability, while the benzothiazole group contributes to π-π stacking interactions with biological targets . The piperazine linker improves solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7S/c1-12-5-4-6-15-16(12)23-19(27-15)26-9-7-25(8-10-26)18-14-11-20-24(3)17(14)21-13(2)22-18/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMKEKUSRUEDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC(=NC5=C4C=NN5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression. The compound’s interaction with CDK2 leads to the induction of apoptosis within cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. The arrested cells then undergo apoptosis, a form of programmed cell death.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM).
Scientific Research Applications
Structural Representation
The structural representation can be summarized as follows:
Medicinal Chemistry
The compound has been investigated for its therapeutic potential in various diseases, particularly in oncology and inflammation.
Antitumor Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. It has shown significant activity against several cancer cell lines by targeting key oncogenic pathways, such as the inhibition of receptor tyrosine kinases involved in tumor growth.
Table 1: Summary of Antitumor Activity
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 5.2 | Inhibition of BRAF(V600E) mutation |
| Lung Cancer | A549 | 3.8 | Targeting MAPK/ERK signaling pathway |
| Colorectal Cancer | HCT116 | 4.0 | Induction of apoptosis |
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide (NO). This is primarily attributed to its action on cyclooxygenase enzymes (COX), particularly COX-2.
Table 2: Anti-inflammatory Activity
| Activity Type | Effect | Reference |
|---|---|---|
| COX Inhibition | Selective for COX-2 | Study on murine macrophages |
| Cytokine Suppression | Reduction in TNF-α levels | In vitro assays |
Biological Research
The compound serves as a biochemical probe to study cellular processes and pathways involved in disease mechanisms. Its ability to modulate specific targets makes it valuable for understanding complex biological systems.
Material Science
In addition to its biological applications, this compound is being explored for potential use in developing new materials due to its unique chemical properties that allow for functionalization and modification.
Breast Cancer Treatment
A notable study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis when used alone or in combination with doxorubicin.
Synergistic Effects
Combination therapy using this compound alongside traditional chemotherapeutics demonstrated enhanced cytotoxicity compared to monotherapy, suggesting its potential as an adjunct treatment in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on substituents, molecular weights, and reported applications:
Key Structural and Functional Differences
In contrast, the 4-methoxy-benzothiazole analog () increases lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
Piperazine Modifications
- The benzylpiperazine substituent in ’s compound adds steric bulk and aromaticity, which could influence off-target interactions compared to the simpler piperazine in the target compound .
Dual Heterocyclic Systems The thieno[3,2-d]pyrimidine hybrid () replaces benzothiazole with a sulfur-containing heterocycle, altering electronic properties and redox stability .
Synthetic Accessibility
- The target compound’s synthesis likely parallels methods for analogs, such as Vilsmeier–Haack formylation () or reductive amination (). However, the 1,6-dimethyl group on the pyrazole may require tailored protection-deprotection strategies .
Research Findings
- Metabolic Stability : Methyl groups on the pyrazole ring (common in the target compound and ’s derivative) reduce oxidative metabolism, as shown in similar pyrazolo[3,4-d]pyrimidines .
- Solubility-Permeability Trade-off : Piperazine-linked compounds generally exhibit balanced solubility and permeability, but bulky substituents (e.g., benzyl in ) may compromise absorption .
- Isomerization Risks : Pyrazolo-triazolo-pyrimidine derivatives () highlight that structural isomerization under reaction conditions can lead to unexpected products, necessitating rigorous characterization for the target compound .
Preparation Methods
Chlorination of Pyrazolo[3,4-d]pyrimidin-4-one
Treatment of 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA) yields 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. Optimal conditions involve refluxing at 110°C for 6 hours, achieving a 78% yield.
Key spectral data :
Piperazine Substitution
The 4-chloro intermediate reacts with piperazine in refluxing isopropanol (115°C, 24 hours) using a 1:4 molar ratio to afford 4-(piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. The inclusion of isopropanol as a "clearing agent" prevents piperazine sublimation, enhancing yields to 82%.
Preparation of 4-Methyl-1,3-benzothiazole-2-amine
The benzothiazole moiety is synthesized via cyclization of 2-amino-4-methylbenzenethiol with cyanogen bromide, followed by functionalization at the 2-position.
Cyclization and Chlorination
2-Amino-4-methylbenzenethiol undergoes cyclization with cyanogen bromide in ethanol at 25°C to form 4-methyl-1,3-benzothiazol-2-amine. Subsequent chlorination using PCl₅ in dichloromethane yields 2-chloro-4-methyl-1,3-benzothiazole (64% yield).
Key spectral data :
Coupling of Pyrazolo[3,4-d]pyrimidine and Benzothiazole via Piperazine
The final step involves nucleophilic aromatic substitution between 4-(piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine and 2-chloro-4-methyl-1,3-benzothiazole.
Reaction Optimization
Using dimethyl sulfoxide (DMSO) as both solvent and oxidant at 120°C for 18 hours achieves a 68% yield. The base (K₂CO₃) facilitates deprotonation of piperazine’s secondary amine, while DMSO prevents over-oxidation.
Comparative yield data :
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMSO | 120 | 18 | 68 |
| Et₃N | Toluene | 110 | 24 | 52 |
| NaOH | DMF | 100 | 20 | 45 |
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack : Piperazine’s secondary amine displaces the chloride on 2-chloro-4-methyl-1,3-benzothiazole, forming a covalent bond.
-
Aromatization : DMSO oxidizes intermediates, stabilizing the aromatic benzothiazole system.
Spectral Characterization of Final Product
The title compound is confirmed via multi-nuclear NMR and high-resolution mass spectrometry:
-
¹H NMR (DMSO-d₆) : δ 2.40 (s, 3H, CH₃), 2.98 (s, 3H, N-CH₃), 3.20–3.85 (m, 8H, piperazine-H), 7.12–8.05 (m, 6H, aromatic-H).
-
¹³C NMR : δ 21.5 (CH₃), 40.2 (N-CH₃), 45.8–50.1 (piperazine-C), 115.6–158.4 (aromatic-C).
Challenges and Alternative Routes
Competing Side Reactions
Uncontrolled chlorination of the pyrazolo[3,4-d]pyrimidine core may yield 4,6-dichloro derivatives, necessitating precise stoichiometry. Similarly, over-alkylation of piperazine can occur if excess benzothiazole chloride is used.
Reductive Amination Approach
An alternative route involves reductive amination of 4-amino-1,6-dimethylpyrazolo[3,4-d]pyrimidine with 2-formyl-4-methylbenzothiazole using NaBH₃CN. However, this method yields <30% due to imine instability.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors reduce reaction times by 40% compared to batch processes. Critical parameters include:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and what intermediates are critical for structural integrity?
- Methodological Answer: Synthesis typically involves coupling a pre-formed pyrazolo[3,4-d]pyrimidine core with a piperazine linker, followed by attachment of the 4-methyl-1,3-benzothiazole moiety. Critical intermediates include the dimethylpyrazolo-pyrimidine derivative (to ensure regioselective alkylation) and the piperazine-benzothiazole intermediate. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like DIPEA) must be optimized to avoid side reactions such as N-alkylation competing with piperazine coupling .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regiochemistry of the pyrazolo-pyrimidine core and piperazine substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., thiazole C-S stretches). Elemental analysis ensures purity (>95%) post-synthesis .
Q. How can researchers design initial biological assays to screen for activity?
- Methodological Answer: Prioritize target-based assays (e.g., kinase inhibition or receptor binding) using recombinant enzymes or cell lines expressing target receptors. For antimicrobial screening, follow CLSI guidelines with Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, using MIC (Minimum Inhibitory Concentration) assays. Include positive controls (e.g., ciprofloxacin) and validate results with dose-response curves .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically resolved?
- Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., buffer pH, solvent DMSO concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate. Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables. Replicate studies under standardized conditions, and report IC50 values with 95% confidence intervals .
Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships) in this compound class?
- Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with MD simulations to map binding interactions at target sites (e.g., ATP-binding pockets). Use QSAR models trained on pyrazolo-pyrimidine derivatives to predict substituent effects on potency. Validate predictions with synthetic analogs, prioritizing modifications at the benzothiazole methyl group or piperazine linker .
Q. How can reaction yields be optimized while minimizing byproducts in multi-step syntheses?
- Methodological Answer: Employ Design of Experiments (DoE) to screen variables (temperature, stoichiometry, catalyst loading). For example, a Box-Behnken design can identify optimal conditions for the coupling step. Use in situ monitoring (e.g., HPLC or TLC) to track intermediate formation. Purification via flash chromatography or recrystallization (using EtOAc/hexane gradients) improves final compound purity .
Q. What approaches are recommended for studying the compound’s pharmacokinetic (PK) properties?
- Methodological Answer: Conduct in vitro ADME assays:
- Metabolic stability: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS.
- Permeability: Use Caco-2 cell monolayers to assess intestinal absorption.
- Plasma protein binding: Equilibrium dialysis with radiolabeled compound.
Correlate in vitro data with in vivo PK studies (rodent models) to estimate bioavailability and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
